molecular formula C10H12F3N B12965013 1-(3,4,5-Trifluorophenyl)butan-1-amine

1-(3,4,5-Trifluorophenyl)butan-1-amine

Cat. No.: B12965013
M. Wt: 203.20 g/mol
InChI Key: RJHSAWZMFNBBDZ-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)butan-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trifluorophenyl)butan-1-amine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with butylamine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or biocatalysis. These methods are designed to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trifluorophenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(3,4,5-Trifluorophenyl)butan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trifluorophenyl)butan-1-amine involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor signaling, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(3,4,5-Trifluorophenyl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the trifluorophenyl group enhances its stability and interaction with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

1-(3,4,5-trifluorophenyl)butan-1-amine

InChI

InChI=1S/C10H12F3N/c1-2-3-9(14)6-4-7(11)10(13)8(12)5-6/h4-5,9H,2-3,14H2,1H3

InChI Key

RJHSAWZMFNBBDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)F)F)F)N

Origin of Product

United States

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